molecular formula C9H14N2O B1269322 1-(2-Furylmethyl)piperazine CAS No. 59037-70-6

1-(2-Furylmethyl)piperazine

Cat. No. B1269322
CAS RN: 59037-70-6
M. Wt: 166.22 g/mol
InChI Key: GQSSZKRUQKGOJB-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)piperazine is an organic compound with the molecular formula C9H14N2O . It has a molecular weight of 166.22 g/mol .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-(2-Furylmethyl)piperazine is 1S/C9H14N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2 . The canonical SMILES structure is C1CN(CC2=CC=CO2)CCN1 .


Chemical Reactions Analysis

Piperazine designer drugs exert mixed effects at monoamine transporters. TFMPP and m-CPP are selective 5-HT vs. dopamine reuptake inhibitors (DAT/SERT ratio < 0.05), and m-CPP also inhibits norepinephrine uptake with potency that is similar to the inhibition of 5-HT uptake .


Physical And Chemical Properties Analysis

1-(2-Furylmethyl)piperazine has a molecular weight of 166.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Medicinal Chemistry

1-(2-Furylmethyl)piperazine is a versatile compound in medicinal chemistry due to its piperazine moiety, which is a common feature in many pharmaceutical drugs . It plays a crucial role in the synthesis of drugs with a wide range of therapeutic properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant effects . The compound’s ability to serve as a scaffold for pharmacophoric groups makes it valuable for optimizing drug interactions with biological targets.

Drug Discovery

In drug discovery, 1-(2-Furylmethyl)piperazine is utilized for its structural and conformational characteristics that enhance the pharmacokinetic profiles of drug candidates . It is often incorporated as a basic and hydrophilic group to improve water solubility and bioavailability, which are critical factors in the development of new medications.

Pharmacology

The compound’s derivatives have shown potential as enzyme inhibitors, with applications in treating conditions like Alzheimer’s disease by targeting enzymes such as butyrylcholinesterase . Its structural modification capabilities allow for the creation of new molecules with significant pharmacological activities.

Organic Synthesis

1-(2-Furylmethyl)piperazine is used in organic synthesis, particularly in the C–H functionalization of the piperazine ring . This process is vital for creating functionalized piperazines, which are important intermediates in the synthesis of complex organic molecules.

Biochemistry

In biochemistry, the compound is involved in the synthesis of benzamide derivatives, which are evaluated for their enzyme inhibition and hemolytic activity . These derivatives are important for understanding the biochemical pathways and developing inhibitors for specific biological targets.

Materials Science

The compound finds applications in materials science, particularly in the development of biomedical materials, electronic materials, and energy materials. Its unique chemical properties can be leveraged to create materials with specific functionalities required in these advanced fields.

Safety and Hazards

The compound may cause skin irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

properties

IUPAC Name

1-(furan-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSSZKRUQKGOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354149
Record name 1-(2-furylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59037-70-6
Record name 1-(2-furylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Furylmethyl)piperazine dihydrochloride
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